5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole
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Overview
Description
5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with thiosemicarbazide to form the thiazole ring, followed by the formation of the pyrazole ring through the reaction with hydrazine derivatives. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and may involve heating under reflux.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-5-yl)-2-(furan-2-yl)-1,3-thiazole: Similar structure but with a furan ring instead of a thiophene ring.
5-(1H-pyrazol-5-yl)-2-(pyridin-2-yl)-1,3-thiazole: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
5-(1H-pyrazol-5-yl)-2-(thiophen-2-yl)-1,3-thiazole is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C10H7N3S2 |
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Molecular Weight |
233.3 g/mol |
IUPAC Name |
5-(1H-pyrazol-5-yl)-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S2/c1-2-8(14-5-1)10-11-6-9(15-10)7-3-4-12-13-7/h1-6H,(H,12,13) |
InChI Key |
BUCLGEACPAIOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)C3=CC=NN3 |
Origin of Product |
United States |
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